(S)-Atenolol-d7 is a deuterated form of the beta-blocker atenolol, which is primarily used in the treatment of hypertension and other cardiovascular conditions. The compound is distinguished by the substitution of seven hydrogen atoms with deuterium, enhancing its utility in pharmacokinetic studies and analytical chemistry due to its unique isotopic signature. This modification allows for precise tracking in metabolic studies and drug interaction assessments.
(S)-Atenolol-d7 falls under the category of pharmaceutical compounds, specifically as a beta-adrenergic antagonist. It is classified as a stable isotope-labeled compound, making it particularly valuable in pharmacological research and development.
The synthesis of (S)-Atenolol-d7 typically involves the deuteration of the parent compound, atenolol. Various synthetic pathways may be employed, including:
The synthesis process often requires advanced techniques such as high-performance liquid chromatography (HPLC) to purify the product and confirm its isotopic composition. Analytical methods like mass spectrometry are crucial for verifying the incorporation of deuterium into the molecular structure .
(S)-Atenolol-d7 has a molecular formula of and a molecular weight of approximately 273.38 g/mol. The structure retains the core features of atenolol, including a substituted aromatic ring and a hydroxyl group.
The compound's structural formula can be represented as follows:
The presence of deuterium alters certain physical properties, such as boiling point and solubility characteristics, which can be exploited in various analytical applications .
(S)-Atenolol-d7 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The use of (S)-Atenolol-d7 in metabolic studies helps elucidate drug metabolism processes by providing clear differentiation from endogenous compounds due to its unique isotopic label .
(S)-Atenolol-d7 functions primarily as a selective beta-1 adrenergic receptor blocker. By binding to these receptors in cardiac tissue, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure.
Pharmacological studies indicate that (S)-Atenolol-d7 retains similar efficacy to standard atenolol while providing enhanced tracking capabilities during pharmacokinetic evaluations .
Relevant data on its properties can be obtained from supplier specifications or through empirical testing methods such as HPLC .
(S)-Atenolol-d7 is extensively used in:
This compound plays a crucial role in advancing research methodologies within pharmacology and clinical studies .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0